Ethyl 7-chloro-8-methyl-4-(phenylamino)quinoline-3-carboxylate
Description
Ethyl 7-chloro-8-methyl-4-(phenylamino)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at position 1. The presence of various functional groups, such as the ethyl ester, chloro, methyl, and phenylamino groups, contributes to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C19H17ClN2O2 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
ethyl 4-anilino-7-chloro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-24-19(23)15-11-21-17-12(2)16(20)10-9-14(17)18(15)22-13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,21,22) |
InChI Key |
RUUWLYJOFBCALL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=CC=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-8-methyl-4-(phenylamino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the substituents. For instance, the reaction of 7-chloro-4-hydroxyquinoline with ethyl chloroformate can yield the ethyl ester derivative. Subsequent reactions with methylating agents and phenylamine introduce the methyl and phenylamino groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-8-methyl-4-(phenylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
Ethyl 7-chloro-8-methyl-4-(phenylamino)quinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-8-methyl-4-(phenylamino)quinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions disrupt essential biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 7-chloro-8-methyl-4-(phenylamino)quinoline-3-carboxylate include:
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester, chloro, methyl, and phenylamino groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
